molecular formula C13H13N5O B2618176 N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034301-79-4

N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2618176
CAS No.: 2034301-79-4
M. Wt: 255.281
InChI Key: NUEBSRDFPXLFPS-UHFFFAOYSA-N
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Description

N-[1-(Pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates multiple privileged pharmacophores, including a pyrimidine ring, an azetidine moiety, and a nicotinoyl (pyridine-3-carbonyl) group. The integration of nitrogen-containing heterocycles like pyridine and pyrimidine is a well-established strategy in lead optimization, as these structures are known to improve water solubility due to their basicity and are frequently found in molecules with diverse biological activities . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug design for its ability to confer conformational rigidity, modulate physicochemical properties, and serve as a key scaffold in various bioactive molecules and natural products . This compound is intended for use as a key intermediate or building block in organic synthesis and pharmaceutical research. It is particularly useful for exploring structure-activity relationships (SAR) and for the synthesis of more complex molecules targeting various disease pathways. Researchers can utilize this compound in the development of potential therapeutic agents, leveraging its hybrid structure for probing biological targets. The reactivity of its amine and carbonyl functional groups allows for further chemical diversification, making it a versatile precursor. Applications: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Applications may include, but are not limited to: • Building block in organic synthesis and medicinal chemistry • Intermediate for the preparation of potential pharmacological agents • Compound for use in biological screening libraries • Research into heterocyclic chemistry and reaction development Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Refer to the relevant Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

pyridin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-12(10-3-1-4-14-7-10)18-8-11(9-18)17-13-15-5-2-6-16-13/h1-7,11H,8-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBSRDFPXLFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves the formation of the azetidine ring followed by the introduction of the pyridine and pyrimidine moieties. One common method involves the reaction of pyridine-3-carboxylic acid with azetidine-3-amine under specific conditions to form the intermediate, which is then reacted with pyrimidine-2-amine to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), iodine, tert-butyl hydroperoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

Structural Analogues and Modifications

N-{1-[6-(Trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine (BK85477)
  • Structure : Differs by a 6-trifluoromethyl group on the pyridine ring.
  • Molecular Weight : 323.27 g/mol (C₁₄H₁₂F₃N₅O) .
  • This modification may target kinases with hydrophobic binding pockets.
  • Commercial Availability : Priced at $402–$1,158 per mg (90% purity), indicating high demand for research use .
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (L7I)
  • Structure : Azetidine substituted with methanesulfonyl; pyrimidine has a 4-fluorophenyl group.
  • Molecular Weight : 322.36 g/mol (C₁₄H₁₅FN₄O₂S) .
  • Key Features : The sulfonyl group increases polarity (predicted LogP ~1.8), favoring solubility and interactions with polar enzyme active sites. The fluorophenyl moiety may enhance aromatic stacking in binding.
N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride
  • Structure : Simplest analog lacking the pyridine carbonyl group.
  • Molecular Weight : ~217.67 g/mol (base) .
  • Role : A building block for synthesizing more complex azetidine-containing compounds. Priced lower ($5–$28/g for precursors), reflecting its utility in early-stage drug discovery .
Imatinib Intermediate: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
  • Structure : Pyrimidin-2-amine linked to a nitro-substituted aryl group.
  • Synthetic Yield : 82% via copper-catalyzed N-arylation .
  • Relevance : Highlights the importance of pyrimidin-2-amine in tyrosine kinase inhibitors (TKIs). The absence of azetidine in this compound reduces conformational rigidity but maintains kinase-binding capability.

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Predicted LogP Key Functional Groups
Target Compound ~323.27 ~2.5 Pyridine-3-carbonyl, azetidine
BK85477 323.27 ~3.1 6-Trifluoromethylpyridine
L7I 322.36 ~1.8 Methanesulfonyl, 4-fluorophenyl
Imatinib Intermediate ~300 ~2.8 Nitrophenyl, pyridin-3-yl

Biological Activity

N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its unique structure, which combines a pyridine ring with an azetidine moiety, positions it as a promising candidate for various biological activities, particularly in medicinal chemistry.

PropertyDetails
Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
IUPAC Name [3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-pyridin-3-ylmethanone
InChI Key HAXUDJPKJOEBCA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Azetidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.
  • Acylation : The azetidine ring is acylated with pyridine-3-carbonyl chloride in the presence of a base like triethylamine.
  • Final Coupling : Etherification with 2-methyl-4-hydroxypyridine using coupling reagents such as DCC and catalysts like DMAP.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound's structure allows for significant hydrogen bonding and π–π interactions, modulating the activity of these targets effectively.

Pharmacological Studies

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antitumor Activity : Preliminary studies indicate potential antiproliferative effects against various cancer cell lines, particularly through inhibition of specific kinases involved in tumor growth.
  • Neurotransmitter Receptor Interaction : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial for treating central nervous system disorders.

Study 1: Antitumor Efficacy

A study evaluated the compound's efficacy against L1210 leukemia-bearing mice, showing significant prolongation of survival times when administered at optimal dosages. The results indicated an IC50 value in the low micromolar range, suggesting potent antitumor activity.

Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound inhibited ribonucleotide reductase activity with an IC50 value comparable to known inhibitors, reinforcing its potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 (µM)
This compoundAntitumor, Enzyme Inhibition~1.0
5-Amino derivatives of pyridineRibonucleotide Reductase Inhibitors1.0 - 1.4
Pyrazolo[1,5-a]pyrimidine derivativesAntiproliferative against cancer cellsVaries

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